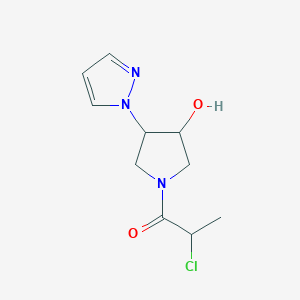

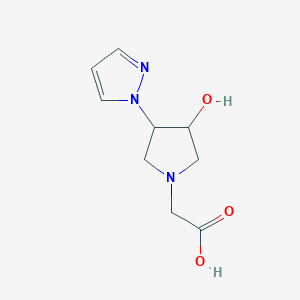

![molecular formula C12H12N2O2 B1478361 4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile CAS No. 1367005-89-7](/img/structure/B1478361.png)

4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile

Overview

Description

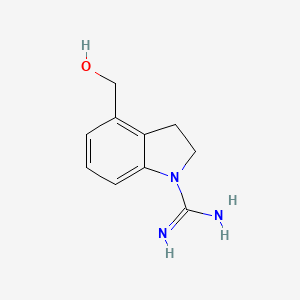

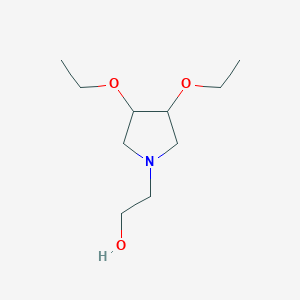

4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile, also known as 4-BPDC, is a novel and versatile synthetic intermediate used in various research fields. It has been used as a key building block in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. 4-BPDC is a heterocyclic compound with a five-membered ring structure, which is a common structural motif in many natural products and other biologically active compounds. The molecular structure of 4-BPDC consists of a nitrogen atom connected to two carbon atoms, one oxygen atom and a benzene ring.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including 4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile, are explored for their potential in drug discovery due to their bioactive properties. The pyrrolidine ring, characterized by its sp3-hybridization and stereochemistry, contributes significantly to the pharmacophore space, offering diverse biological activities. This structural feature enhances drug candidates' three-dimensional coverage, impacting their biological profile through different binding modes to enantioselective proteins. These attributes make pyrrolidine derivatives valuable in designing new compounds with targeted selectivity and varied biological profiles (Li Petri et al., 2021).

Benzodioxole Derivatives in Medicinal Chemistry

The presence of benzodioxole moiety, as found in this compound, in medicinal compounds has been associated with significant biological activities, including antimicrobial, anticancer, and CNS (Central Nervous System) acting properties. This review emphasizes the chemical groups' importance, including benzodioxole derivatives, for synthesizing compounds with potential CNS activity. Such compounds can range from offering therapeutic effects for CNS disorders to possessing antimicrobial and antimalarial properties, indicating the versatility of this structural feature in contributing to diverse pharmacological activities (Saganuwan, 2017).

Heterocyclic Compounds and Biological Significance

Compounds bearing the triazine scaffold, analogous to the structural theme in this compound, have been reviewed for their wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects, showcasing the broad applicability of heterocyclic compounds in drug development. This highlights the potential of incorporating such heterocyclic structures into the design of new drugs with potent pharmacological activities (Verma et al., 2019).

Chromones as Radical Scavengers

Chromones, structurally related to benzodioxoles, demonstrate significant antioxidant properties, which are crucial in neutralizing active oxygen and interrupting free radical processes that lead to cell impairment. This review consolidates over a decade of research on chromone derivatives, highlighting their potential in preventing diseases associated with oxidative stress. The study underscores the importance of functional groups in chromones for radical scavenging activity, suggesting the potential of benzodioxole derivatives in similar applications (Yadav et al., 2014).

properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-4-9-5-14-6-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIMYRMWGKAGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC3=C(C=C2)OCO3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.